molecular formula C6H13Br2N3 B7760392 (3,5-dimethyl-1H-pyrazol-4-yl)methanamine dihydrobromide

(3,5-dimethyl-1H-pyrazol-4-yl)methanamine dihydrobromide

Cat. No.: B7760392
M. Wt: 287.00 g/mol
InChI Key: IWOSWIYVRCKHAG-UHFFFAOYSA-N
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Description

(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine dihydrobromide is a pyrazole-derived amine salt characterized by a methylamine group at the 4-position of the pyrazole ring and two methyl substituents at the 3- and 5-positions. The dihydrobromide salt form enhances stability and solubility in polar solvents compared to the free base.

Properties

IUPAC Name

(3,5-dimethyl-1H-pyrazol-4-yl)methanamine;dihydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.2BrH/c1-4-6(3-7)5(2)9-8-4;;/h3,7H2,1-2H3,(H,8,9);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWOSWIYVRCKHAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CN.Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Br2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent Effects on Alkylation

SolventReaction Time (h)Yield (%)
Acetone1482
THF1875
DMF1068

Acetone provides optimal polarity for nucleophilic substitution, minimizing side reactions.

Temperature Control in Salt Formation

  • Low Temperature (0°C) : Prevents oxidative degradation of the amine.

  • High HBr Concentration : Ensures complete protonation of both basic sites.

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : 3312 cm⁻¹ (N-H stretch), 1678 cm⁻¹ (C=N pyrazole).

  • ¹H NMR (DMSO-d₆) : δ 2.09 (s, 3H, CH₃), 2.20 (s, 3H, CH₃), 4.74 (s, 2H, CH₂NH₂).

  • Mass Spec (ESI) : m/z 287.00 [M+H]⁺.

X-ray Diffraction

  • Crystal System : Monoclinic.

  • Space Group : P2₁/c.

  • Unit Cell Parameters : a = 8.42 Å, b = 10.15 Å, c = 12.30 Å.

Industrial-Scale Considerations

  • Cost Efficiency : Hydrazine hydrate and acetylacetone are commercially available at scale.

  • Waste Management : Ethanol and THF are recycled via distillation.

  • Safety : HBr handling requires corrosion-resistant equipment and controlled ventilation.

Chemical Reactions Analysis

Nucleophilic Substitution

The primary amine group undergoes nucleophilic substitution under basic conditions. For example:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of triethylamine to form N-alkyl derivatives.

  • Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) or anhydrides .

Condensation Reactions

The amine participates in Schiff base formation with carbonyl compounds:

  • Aldehyde/Ketone Condensation : Reacts with aldehydes (e.g., benzaldehyde) under mild acidic or neutral conditions to yield imines (Schiff bases). This is critical in synthesizing bioactive intermediates .

Salt Metathesis

The dihydrobromide salt undergoes ion exchange in polar solvents:

  • Counterion Replacement : Treatment with silver nitrate (AgNO₃) in aqueous solution precipitates AgBr, yielding the free amine or alternative salts .

Reagents and Conditions

Reaction TypeReagents/ConditionsMajor Products
AlkylationR-X (alkyl halide), Et₃N, DMF, 60°CN-Alkylated pyrazole derivatives
AcylationR-COCl, NaOH, THF, 0–25°CPyrazole amides
Schiff Base FormationRCHO, HCl (cat.), ethanol, refluxImine-linked pyrazole hybrids
Salt ExchangeAgNO₃, H₂O, 25°CAmine nitrate or free base

Structural Modifications

  • Mannich Reaction : In ethanol with formaldehyde and secondary amines, it forms Mannich bases, which exhibit improved solubility and CNS activity .

  • Coordination Chemistry : Acts as a ligand for transition metals (e.g., Cu²⁺), forming complexes studied for catalytic oxidation properties .

Comparative Reactivity

Property(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine DihydrobromideSimilar Compound: (3,5-Dimethyl-1H-pyrazol-4-yl)methanol
Amine Reactivity High (nucleophilic substitution, condensation)Low (limited to esterification/oxidation)
Solubility High in H₂O (due to HBr salt)Low (requires organic solvents)
Thermal Stability Stable up to 200°CDecomposes above 150°C

Mechanistic Insights

  • Schiff Base Formation : Protonation of the amine in acidic media reduces nucleophilicity, necessitating mild conditions or deprotonating agents for efficient imine synthesis .

  • Steric Effects : The 3,5-dimethyl groups on the pyrazole ring hinder electrophilic substitution at the 4-position, directing reactivity to the exocyclic amine .

Scientific Research Applications

Medicinal Chemistry

(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine dihydrobromide is explored for its potential therapeutic effects:

  • Anticancer Activity: Research indicates that pyrazole derivatives can inhibit cancer cell proliferation. For instance, studies have shown that certain pyrazole compounds exhibit cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents .
  • Anti-inflammatory Properties: The compound may modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. Its mechanism involves the inhibition of specific enzymes related to inflammation.

Organic Synthesis

This compound serves as an important building block in organic synthesis:

  • Synthesis of Heterocyclic Compounds: It is utilized in the synthesis of more complex heterocyclic compounds that have applications in pharmaceuticals and agrochemicals .
  • Intermediate in Drug Development: The compound acts as an intermediate in the synthesis of various pharmaceutical agents, facilitating the development of new drugs with enhanced efficacy and reduced side effects .

Material Science

In material science, this compound is investigated for:

  • Development of New Materials: Its unique properties make it suitable for creating materials with specific functionalities, such as conductivity or fluorescence. These materials have potential applications in electronics and photonics .

Biological Studies

The biological activity of this compound has been the subject of numerous studies:

  • Antimicrobial Activity: Pyrazole derivatives are known for their antimicrobial properties. Research indicates that this compound may exhibit activity against various pathogens, including bacteria and fungi .

Case Study 1: Anticancer Activity

A study published in MDPI demonstrated the anticancer properties of pyrazole derivatives. The research involved synthesizing several derivatives and testing their cytotoxicity against human cancer cell lines. Results indicated that certain compounds exhibited significant inhibitory effects on cell growth, supporting further investigation into this compound as a potential anticancer agent .

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on inflammatory diseases, researchers explored the mechanism by which pyrazole derivatives reduce inflammation. The findings suggested that this compound inhibits key inflammatory mediators, leading to decreased inflammation in experimental models.

Mechanism of Action

The mechanism of action of (3,5-dimethyl-1H-pyrazol-4-yl)methanamine dihydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to influence various biochemical processes through its pyrazole moiety .

Comparison with Similar Compounds

Commercial Availability

The dihydrobromide is less commonly listed in catalogs compared to its dihydrochloride (e.g., Enamine Ltd. offers the latter ), suggesting niche use. Derivatives like fluorophenyl-substituted analogs are available from Santa Cruz Biotechnology .

Biological Activity

(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine dihydrobromide is a chemical compound with significant biological activity, particularly in pharmacological applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Molecular Formula : C6H11N3·2HBr
  • Molecular Weight : 125.17 g/mol
  • CAS Number : 518064-16-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The pyrazole ring structure facilitates hydrogen bonding and hydrophobic interactions, which are crucial for binding affinity and specificity.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential use as an antimicrobial agent.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The compound has shown promising anticancer effects in vitro. In a series of experiments involving various cancer cell lines, it was observed that the compound induces apoptosis and inhibits cell proliferation.

Cell Line IC50 (µM)
HeLa (cervical cancer)10
MCF-7 (breast cancer)15
A549 (lung cancer)12

Case Studies

  • Case Study on Anticancer Effects :
    A study published in the Journal of Medicinal Chemistry evaluated the anticancer potential of this compound in various human cancer cell lines. The results showed that the compound significantly reduced cell viability in a dose-dependent manner, with the highest efficacy observed in HeLa cells.
  • Case Study on Antimicrobial Properties :
    In another investigation, the compound was tested for its antimicrobial activity against clinical isolates of Staphylococcus aureus. The results indicated that it exhibited significant antibacterial activity, making it a candidate for further development as an antimicrobial agent.

Safety and Toxicity

Toxicological assessments have indicated that this compound has a favorable safety profile at therapeutic doses. However, further studies are needed to fully understand its long-term effects and potential toxicity in vivo.

Q & A

Q. Characterization of Intermediates :

  • 1H/13C-NMR : Key signals include pyrazole methyl groups (δ ~2.5 ppm in 1H-NMR; δ ~14 ppm in 13C-NMR) and methanamine protons (δ ~3.7–4.3 ppm) .
  • MS (ESI+) : Look for [M+H]+ peaks at m/z 399.23 for intermediates with Boc protection .

How should researchers interpret conflicting NMR or MS data for this compound?

Advanced Research Focus
Discrepancies in spectroscopic data often arise from:

  • Tautomerism : The pyrazole ring may exhibit tautomeric shifts, altering NMR peak positions. Compare data across solvents (e.g., CDCl3 vs. DMSO-d6) .
  • Salt Hydration : Dihydrobromide forms may hydrate, introducing broad peaks or splitting in 1H-NMR. Dry samples under vacuum before analysis .
  • Resolution Strategies : Use high-field NMR (≥400 MHz) and heteronuclear 2D experiments (HSQC, HMBC) to resolve overlapping signals .

What methodologies are recommended for crystallographic analysis of this compound?

Q. Advanced Research Focus

Crystallization : Use slow evaporation in polar solvents (e.g., ethanol/water mixtures) to obtain single crystals .

Data Collection : Employ Mo-Kα radiation (λ = 0.71073 Å) for small-molecule X-ray diffraction.

Refinement : Use SHELXL for structure refinement. Key parameters include R1 < 0.05 and wR2 < 0.15 for high-quality data .

Validation : Check for hydrogen-bonding networks (e.g., N–H···Br interactions) to confirm salt stability .

How can computational modeling predict the reactivity of this compound in biological systems?

Q. Advanced Research Focus

Docking Studies : Use AutoDock Vina to model interactions with GPCRs or enzymes, leveraging the amine group’s hydrogen-bonding potential .

DFT Calculations : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites on the pyrazole ring .

MD Simulations : Assess stability in aqueous environments (e.g., using GROMACS) to predict solubility and aggregation behavior .

What strategies improve the stability of this compound under experimental conditions?

Q. Basic Research Focus

  • Storage : Keep as a lyophilized solid at −20°C to prevent hydrolysis of the dihydrobromide salt .
  • Light Sensitivity : Store in amber vials to avoid photodegradation, as pyrazole derivatives are prone to UV-induced ring opening .
  • Buffer Compatibility : Avoid phosphate buffers (pH > 7) to prevent amine deprotonation and precipitation .

How can researchers resolve low yields during the final salt-forming step?

Q. Methodological Answer

Stoichiometry : Ensure a 1:2 molar ratio of free base to HBr. Excess HBr can lead to hygroscopic byproducts .

Solvent Choice : Use anhydrous ethanol or acetonitrile to minimize water interference .

Purification : Recrystallize from hot isopropanol to remove unreacted HBr and improve purity (>95% by HPLC) .

What analytical techniques are critical for confirming purity?

Q. Basic Research Focus

  • HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile gradient (retention time ~8–10 min) .
  • Elemental Analysis : Confirm Br content (theoretical ~34.2%) to validate dihydrobromide formation .
  • TGA : Monitor decomposition above 200°C to assess thermal stability of the salt form .

How does the dihydrobromide form impact solubility compared to the free base?

Q. Advanced Research Focus

  • Solubility : The dihydrobromide salt increases aqueous solubility (e.g., ~50 mg/mL in water) due to ionic interactions, whereas the free base is lipid-soluble (<5 mg/mL) .
  • Bioavailability : Salt forms enhance dissolution rates in physiological media, critical for in vitro assays .

What are the implications of tautomeric equilibria in spectroscopic analysis?

Advanced Research Focus
The pyrazole ring exists in a dynamic 1H/2H tautomeric equilibrium, which can:

  • Shift NMR signals (e.g., δ ~12–13 ppm for NH in 1H-NMR) .
  • Affect reaction kinetics in coupling reactions (e.g., Suzuki-Miyaura) .
  • Mitigation : Use low-temperature NMR (−20°C) or lock solvents to stabilize a single tautomer .

How can researchers design derivatives to modulate biological activity?

Q. Methodological Answer

Structure-Activity Relationship (SAR) :

  • Modify the methyl groups (3,5-positions) to bulkier substituents (e.g., CF3) to enhance target selectivity .
  • Replace the methanamine with a tetrazolyl group for improved metabolic stability .

Synthetic Routes : Use cross-coupling (e.g., Buchwald-Hartwig) to introduce aryl/heteroaryl groups at the 4-position .

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